molecular formula C10H17ClF3NO2 B13179979 1-tert-Butyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride

1-tert-Butyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B13179979
M. Wt: 275.69 g/mol
InChI Key: QBMLNUBIXJXOCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-Butyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride is a synthetic organic compound known for its unique chemical structure and properties. It features a pyrrolidine ring substituted with a tert-butyl group and a trifluoromethyl group, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the reaction of pyrrolidine derivatives with tert-butyl and trifluoromethyl substituents. One common method includes the use of flow microreactor systems, which provide a more efficient and sustainable approach compared to traditional batch processes .

Industrial Production Methods: Industrial production of this compound often employs advanced techniques such as Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . This method involves the use of organoboron reagents and palladium catalysts to form carbon-carbon bonds, resulting in the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-tert-Butyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-tert-Butyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and influencing biological processes. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

    Pyrrolidine-2-one: A derivative of pyrrolidine with a ketone functional group.

    Pyrrolidine-2,5-diones: Compounds with two ketone groups on the pyrrolidine ring.

    Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness: 1-tert-Butyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride stands out due to its trifluoromethyl and tert-butyl substituents, which impart unique chemical and physical properties. These substituents enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in various scientific and industrial applications .

Properties

Molecular Formula

C10H17ClF3NO2

Molecular Weight

275.69 g/mol

IUPAC Name

1-tert-butyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H16F3NO2.ClH/c1-9(2,3)14-4-6(8(15)16)7(5-14)10(11,12)13;/h6-7H,4-5H2,1-3H3,(H,15,16);1H

InChI Key

QBMLNUBIXJXOCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC(C(C1)C(F)(F)F)C(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.